molecular formula C8H9ClN2 B14172267 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine

Katalognummer: B14172267
Molekulargewicht: 168.62 g/mol
InChI-Schlüssel: GRFBDGTUKMWEBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is a heterocyclic compound that features a cyclopenta[b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chlorine atom and an amine group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach is the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as employing water as a solvent and using catalytic systems, can enhance the sustainability of the production process .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption can involve both physisorption and chemisorption, depending on the molecular structure and the environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine is unique due to the presence of both a chlorine atom and an amine group, which allows for diverse chemical modifications and applications. Its versatility makes it a valuable compound for various research and industrial purposes.

Eigenschaften

Molekularformel

C8H9ClN2

Molekulargewicht

168.62 g/mol

IUPAC-Name

3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine

InChI

InChI=1S/C8H9ClN2/c9-5-3-6-7(10)1-2-8(6)11-4-5/h3-4,7H,1-2,10H2

InChI-Schlüssel

GRFBDGTUKMWEBI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C1N)C=C(C=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.